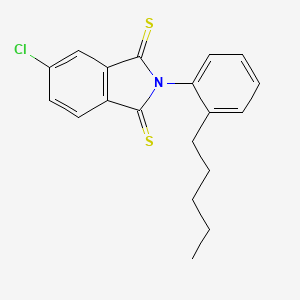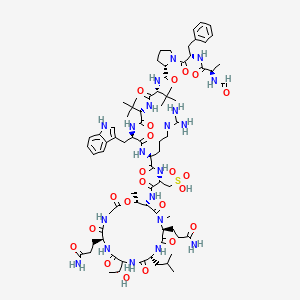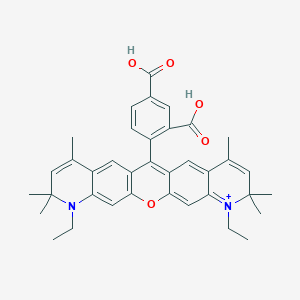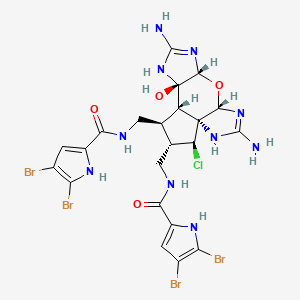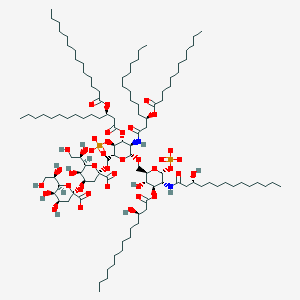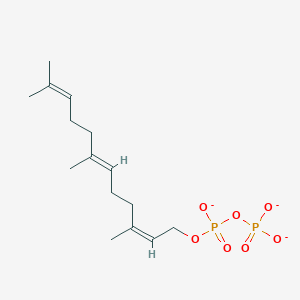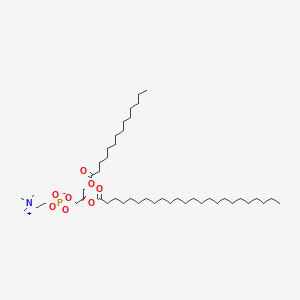
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are tetradecanoyl and tetracosanoyl respectively. It is a phosphatidylcholine 38:0 and a tetradecanoate ester. It derives from a tetracosanoic acid.
Wissenschaftliche Forschungsanwendungen
Micellar Concentration and Biological Activity
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine, a compound related to platelet-activating factor (PAF), has been studied for its critical micellar concentration. This parameter is crucial to understand its behavior in biological systems. For example, Kramp et al. (1984) found that the critical micellar concentration values for similar compounds ranged from 0.18 µM to 1.3 µM, suggesting these compounds are present as monomolecular species at concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Enzymatic Synthesis and Biological Effects
Wykle, Malone, and Snyder (1980) explored the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a closely related compound, highlighting its significant biological activities such as antihypertensive effects and potent platelet activation (Wykle, Malone, & Snyder, 1980).
Structural Biology and Bicelle Systems
In structural biology, phospholipid mixtures that form bilayered micelles (bicelles) are vital for studying membrane-bound peptides. Wu et al. (2010) utilized compounds including 1,2-dimyristoyl-sn-glycero-3-phosphocholine (a similar compound) in their study, assessing the suitability of these systems under various conditions (Wu, Su, Guan, Sublette, & Stark, 2010).
Lipid Nanoparticles and Structural Analysis
Lipid nanoparticles are another area of interest. Schmiele et al. (2016) investigated the structure of DMPC-stabilized colloidal tetracosane emulsions, providing insights into the architecture of the stabilizer layer on emulsion droplets (Schmiele et al., 2016).
Lipid Membrane Fusion and Hemifusion
Understanding lipid membrane fusion mechanisms is crucial for biological processes. Holopainen, Lehtonen, and Kinnunen (1999) researched large unilamellar dioleoyl phosphatidic acid/phosphocholine vesicles, providing insights into the molecular-level mechanisms of lipid bilayer fusion (Holopainen, Lehtonen, & Kinnunen, 1999).
Eigenschaften
Produktname |
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C46H92NO8P |
Molekulargewicht |
818.2 g/mol |
IUPAC-Name |
[(2R)-2-tetracosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
InChI-Schlüssel |
HZKNKWPYIHKKKL-USYZEHPZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



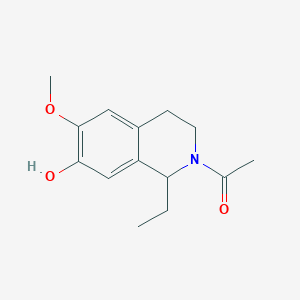
![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)

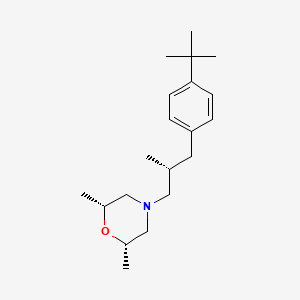
![N-(2-Methoxyethyl)-4-[(6-Pyridin-4-Ylquinazolin-2-Yl)amino]benzamide](/img/structure/B1263992.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)
